An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocinchonamine
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocinchonamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocinchonamine, a lesser-known member of the Cinchona alkaloid family, presents a compelling scaffold for exploration in catalysis and medicinal chemistry. A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental to unlocking its full potential. This technical guide provides a detailed analysis of Dihydrocinchonamine's molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. While experimentally determined data for this specific alkaloid is not extensively available in public literature, this guide synthesizes predicted values from reliable computational models and contextualizes them with established knowledge of related Cinchona alkaloids. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. This document is intended to serve as a foundational resource for scientists engaged in the research and development of Dihydrocinchonamine-based applications, fostering a deeper understanding of its behavior and potential.
Introduction: The Untapped Potential of a Cinchona Alkaloid
The Cinchona alkaloids, including the celebrated quinine and quinidine, have a rich history in medicine and have become indispensable tools in the field of asymmetric catalysis.[1] Dihydrocinchonamine, a derivative of cinchonine, shares the characteristic quinoline and quinuclidine bicyclic core structure that underpins the unique properties of this family of compounds. Its distinct stereochemistry and potential for functional group modification make it a promising, yet under-explored, candidate for the development of novel catalysts and therapeutic agents.[2][3]
The efficacy and behavior of any chemical entity in a biological or catalytic system are intrinsically linked to its physical and chemical properties.[4] Parameters such as solubility, acidity (pKa), and stability directly influence bioavailability, reaction kinetics, and formulation development. A thorough characterization of these properties is, therefore, a non-negotiable prerequisite for any meaningful investigation into the applications of Dihydrocinchonamine.
This guide aims to bridge the current information gap by providing a consolidated overview of the known and predicted properties of Dihydrocinchonamine, alongside practical, field-proven methodologies for their experimental validation.
Molecular Structure and Stereochemistry
The structural foundation of Dihydrocinchonamine is the cinchonan skeleton, featuring a quinoline ring system linked to a quinuclidine bicyclic amine. The "dihydro" prefix indicates the saturation of the vinyl group typically present in its parent compound, cinchonine, resulting in an ethyl substituent on the quinuclidine ring.
Key Structural Features:
-
Quinoline Moiety: Aromatic and capable of π-π stacking interactions. Its nitrogen atom is weakly basic.
-
Quinuclidine Moiety: A rigid bicyclic tertiary amine, which is the primary basic center of the molecule.
-
Hydroxyl Group: Located at the C9 position, this secondary alcohol is a crucial site for hydrogen bonding and can be derivatized to modulate the molecule's properties.
-
Ethyl Group: The saturated side chain at the C3 position of the quinuclidine ring.
The specific stereochemistry of Dihydrocinchonamine is critical to its function, particularly in asymmetric catalysis, where it creates a well-defined chiral environment.
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of Dihydrocinchonamine. It is important to note that while some data is experimentally derived, much of the available information is based on high-quality computational predictions.
| Property | Value | Source Type |
| IUPAC Name | (1S)-1-(1H-indol-2-yl)-2-((2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)ethan-1-ol | - |
| CAS Number | 10283-68-8 | Experimental |
| Molecular Formula | C₁₉H₂₆N₂O | Experimental |
| Molecular Weight | 298.42 g/mol | Experimental |
| Melting Point | 161-162 °C | Experimental |
| Boiling Point | 480.4 ± 35.0 °C | Predicted |
| Water Solubility | 0.32 g/L | Predicted |
| pKa (Strongest Basic) | 9.28 | Predicted |
Solubility Profile
The solubility of Dihydrocinchonamine is a critical parameter for its application in both biological and chemical systems. As an alkaloid with both hydrophobic (quinoline, ethyl group) and hydrophilic (hydroxyl, amine) functionalities, its solubility is expected to vary significantly with the solvent's polarity.
| Solvent | Predicted/Expected Solubility |
| Water | Low to sparingly soluble, as predicted (0.32 g/L). Solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the basic nitrogen atoms. |
| Methanol/Ethanol | Expected to be soluble. Alcohols are effective solvents for many alkaloids.[5][6] |
| DMSO | Expected to be soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] |
| Acetonitrile | Expected to be soluble.[6] |
| Chloroform | Expected to be soluble. |
Note: The qualitative solubility expectations are based on the general behavior of similar alkaloid structures. Experimental verification is highly recommended.
Acid-Base Properties (pKa)
The basicity of Dihydrocinchonamine, primarily due to the quinuclidine nitrogen, is a key determinant of its behavior. The predicted pKa of 9.28 for the most basic nitrogen suggests that at physiological pH (~7.4), Dihydrocinchonamine will exist predominantly in its protonated, cationic form.[7] This has significant implications for its interaction with biological membranes and targets. In catalytic applications, this basicity allows it to act as a Brønsted base or a ligand for metal catalysts. The precise determination of its pKa is crucial for optimizing reaction conditions and understanding its pharmacokinetic profile.[4][8][9]
Spectroscopic Profile: Deciphering the Molecular Signature
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While a comprehensive, publicly available spectral library for Dihydrocinchonamine is limited, this section outlines the expected spectral features based on its known structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11][12][13][14][15][16]
-
¹H NMR: The proton NMR spectrum of Dihydrocinchonamine is expected to be complex. Key expected signals include:
-
Aromatic Protons (quinoline ring): Multiple signals in the downfield region (δ 7.0-9.0 ppm).
-
Aliphatic Protons (quinuclidine and ethyl groups): A series of complex, overlapping signals in the upfield region (δ 1.0-4.0 ppm).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
CH-O Proton (at C9): A distinct signal coupled to adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all 19 carbon atoms in the molecule.[12][17]
-
Aromatic Carbons: Signals in the δ 120-150 ppm range.
-
Aliphatic Carbons: Signals in the δ 10-70 ppm range.
-
C-O Carbon (at C9): A signal in the δ 60-80 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 298.
-
Fragmentation Pattern: The fragmentation of Dihydrocinchonamine is likely to involve characteristic cleavages of the quinuclidine ring and the bond between the quinoline and quinuclidine moieties. Common fragmentation pathways for related alkaloids can serve as a guide for interpreting the spectrum.[21]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.[22][23][24][25][26]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically appear below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1050-1250 cm⁻¹ region.
Chemical Reactivity and Stability
The chemical reactivity of Dihydrocinchonamine is centered around its key functional groups.
-
Quinuclidine Nitrogen: Acts as a nucleophile and a base. It can be readily protonated, alkylated, or coordinated to metal centers.
-
Hydroxyl Group: Can undergo esterification, etherification, and oxidation reactions. Its role as a hydrogen bond donor is crucial in many catalytic applications.
-
Quinoline Ring: Can participate in electrophilic aromatic substitution reactions, although typically under harsh conditions.
Stability Considerations:
The stability of Dihydrocinchonamine is a critical factor in its storage, formulation, and application.[27][28][29] Like many alkaloids, it may be susceptible to degradation under certain conditions:
-
Oxidation: The tertiary amine and secondary alcohol can be susceptible to oxidation.
-
Light: Extended exposure to UV light may lead to photochemical degradation.
-
Extreme pH: Strong acidic or basic conditions may lead to decomposition.
Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.[30]
Experimental Protocols for Characterization
To facilitate further research and ensure data of the highest quality, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and precise method for determining the purity of a compound and for monitoring the progress of reactions or stability studies.
Figure 1: Workflow for HPLC Purity Determination.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH. The exact ratio should be optimized for optimal peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity Dihydrocinchonamine standard and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Sample Solution Preparation: Prepare a solution of the Dihydrocinchonamine sample to be analyzed in the mobile phase at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 230 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[4][7][8][9] It involves monitoring the pH of a solution as a titrant is added.
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of Dihydrocinchonamine (e.g., 0.01 M). The addition of a co-solvent like methanol may be necessary if the solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette for adding the titrant.
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the Dihydrocinchonamine has been neutralized (i.e., at half the volume of the equivalence point). The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Applications in Asymmetric Catalysis and Drug Development
While specific applications of Dihydrocinchonamine are not as widely reported as for other Cinchona alkaloids, its structural similarity to known effective catalysts suggests significant potential.
-
Asymmetric Catalysis: Cinchona alkaloids are renowned as organocatalysts for a wide range of enantioselective reactions, including Michael additions, aldol reactions, and phase-transfer catalysis.[31][32] The bifunctional nature of Dihydrocinchonamine, with its Lewis basic quinuclidine nitrogen and Brønsted acidic hydroxyl group, allows it to activate both nucleophiles and electrophiles simultaneously, leading to high stereocontrol.[1] Its dihydro nature may offer different steric bulk and electronic properties compared to cinchonine, potentially leading to unique selectivity in certain transformations.[33]
-
Drug Development: The pharmacological activities of Cinchona alkaloids are well-documented.[2][3] The quinoline core is a common scaffold in many therapeutic agents. The potential for Dihydrocinchonamine to exhibit biological activity, for example, as an anti-inflammatory or anti-cancer agent, warrants investigation.[34][35][36] Its physicochemical properties, as detailed in this guide, will be instrumental in any drug discovery and development program.
Conclusion
Dihydrocinchonamine is a Cinchona alkaloid with considerable, yet largely untapped, potential in both asymmetric catalysis and drug development. This technical guide has provided a comprehensive overview of its core physical and chemical properties, synthesizing the available predicted and experimental data. The detailed experimental protocols included herein offer a clear path for researchers to generate the high-quality, validated data necessary to advance the study and application of this intriguing molecule. A thorough understanding and experimental determination of the properties outlined in this guide will be the foundation for future innovations leveraging the unique chemical architecture of Dihydrocinchonamine.
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